molecular formula C8H6N2O3 B11762079 5-Hydroxy-1H-indazole-6-carboxylic acid

5-Hydroxy-1H-indazole-6-carboxylic acid

Cat. No.: B11762079
M. Wt: 178.14 g/mol
InChI Key: ZUUPMFFHQFVJBA-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both hydroxyl and carboxylic acid functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 6-Chloro-1H-indazole-3-carboxylic acid
  • 5,7-Dichloro-1H-indazole

Comparison: 5-Hydroxy-1H-indazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and biological activity compared to other indazole derivatives. The hydroxyl group provides additional sites for hydrogen bonding and interactions with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

5-hydroxy-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-1-4-3-9-10-6(4)2-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUPMFFHQFVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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